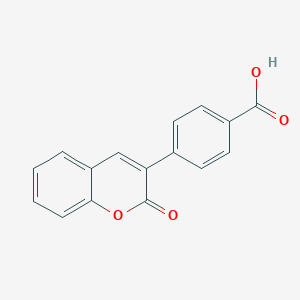

4-(2-oxo-2H-chromen-3-yl)benzoic acid

Description

Contextualization within Coumarin (B35378) and Benzoic Acid Chemistry

Coumarins, or 2H-chromen-2-ones, are a well-established class of benzopyrones found in many natural sources. They are known for their diverse pharmacological activities. nih.govmdpi.com The coumarin nucleus itself is a versatile scaffold, and its derivatives have been extensively studied for a wide range of biological applications. nih.gov

Benzoic acid and its derivatives are also of great importance in chemical and pharmaceutical sciences. They serve as key building blocks in the synthesis of a multitude of more complex molecules and are known to possess a range of biological activities. The incorporation of a benzoic acid moiety onto the coumarin framework at the 3-position, as seen in 4-(2-oxo-2H-chromen-3-yl)benzoic acid, creates a 3-arylcoumarin structure. This particular arrangement has been a focal point of research due to the unique electronic and steric properties it imparts. nih.govias.ac.in

Evolution of Research Interests in Chromen-3-yl Benzoic Acid Scaffolds

Research interest in coumarin-based structures has been long-standing. The synthesis of the parent coumarin ring was first reported in the 19th century. acgpubs.org Over the years, the focus has shifted towards the synthesis and evaluation of functionalized derivatives to explore their structure-activity relationships.

Methodological Approaches Employed in the Study of the Compound

The synthesis and characterization of coumarin derivatives, including those with a benzoic acid substituent, rely on a range of established and modern chemical techniques.

Synthesis: Common synthetic routes to 3-arylcoumarins involve condensation reactions. The Perkin reaction , for instance, can be used to synthesize coumarins from salicylaldehyde (B1680747) and an appropriate anhydride. researchgate.net The Knoevenagel condensation of a salicylaldehyde derivative with a phenylacetic acid derivative is another widely used method. researchgate.net For the synthesis of 3-arylcoumarins specifically, methods like the Suzuki coupling of a 3-halocoumarin with a boronic acid have also been employed. nih.gov

Characterization: Once synthesized, the structural elucidation of compounds like this compound is typically achieved through a combination of spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present, such as the carbonyl (C=O) of the lactone and the carboxylic acid, as well as the O-H and C-H stretching vibrations.

Mass Spectrometry (MS): This technique provides information on the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state.

While specific experimental data for the title compound is not widely available in the public domain, the characterization of a closely related compound, 4-(2-oxo-2H-chromen-3-yl)but-2-enoic acid , has been reported. nih.gov Its analysis involved IR, ¹H-NMR, and mass spectrometry to confirm its structure. nih.gov

Table 1: Spectroscopic Data for a Related Compound: 4-oxo-4-(2-oxo-2H-chromen-3-yl)but-2-enoic acid

| Spectroscopic Technique | Observed Data |

| IR (cm⁻¹) | 3446 (O-H), 1730-1656 (C=O) nih.gov |

| ¹H-NMR (ppm) | 12.51 (s, 1H, OH), 9.40 (s, 1H, OH) nih.gov |

| Mass Spectrum (m/z) | 244 (M⁺) nih.gov |

This data is for a structurally related compound and is provided for illustrative purposes.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-oxochromen-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O4/c17-15(18)11-7-5-10(6-8-11)13-9-12-3-1-2-4-14(12)20-16(13)19/h1-9H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBOXTWFFMVNRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 2 Oxo 2h Chromen 3 Yl Benzoic Acid and Its Derivatives

Key Synthetic Routes and Strategic Innovations

The construction of the 4-(2-oxo-2H-chromen-3-yl)benzoic acid framework is achieved through several key synthetic reactions, each with strategic innovations that enhance efficiency, yield, and substrate scope. These routes primarily involve forming the coumarin (B35378) core and simultaneously or subsequently introducing the benzoic acid moiety.

Knoevenagel Condensation and Related Approaches

The Knoevenagel condensation is a cornerstone in the synthesis of coumarin derivatives, involving the reaction of a compound with an active methylene (B1212753) group and a carbonyl compound. wikipedia.orgnih.govorganicreactions.org For the synthesis of coumarin-3-carboxylic acids, a common pathway is the reaction between an ortho-hydroxybenzaldehyde (salicylaldehyde) and a malonic acid derivative, such as Meldrum's acid or diethyl malonate. acs.orgresearchgate.net This condensation, followed by an intramolecular cyclization, efficiently yields the coumarin-3-carboxylic acid core. researchgate.net The reaction is typically catalyzed by a weak base like piperidine. acs.org

A related approach, the Perkin reaction, can produce 3-arylcoumarins through the condensation of salicylaldehydes and phenylacetic acids. nih.gov Theoretically, using 4-carboxyphenylacetic acid in a Perkin-type reaction with salicylaldehyde (B1680747) could directly yield the target compound. The general Knoevenagel reaction between salicylaldehyde and an active methylene compound like phenylacetic acid, followed by cyclization, is a widely used method for preparing 3-substituted coumarins. nih.gov

Innovations in this area focus on improving reaction conditions. For instance, a highly practical and scalable one-pot synthesis of various coumarin-3-carboxylic acids has been developed via the Knoevenagel condensation of substituted salicylaldehydes and Meldrum's acid in water at room temperature, catalyzed by potassium carbonate or sodium azide (B81097). acs.org

Palladium-Catalyzed Cross-Coupling Strategies for Benzoic Acid Moiety

Palladium-catalyzed cross-coupling reactions are powerful tools for forming the crucial carbon-carbon bond between the coumarin C3 position and the benzoic acid ring. The Suzuki-Miyaura coupling is a particularly effective method. wikipedia.orglibretexts.org The most direct strategy involves coupling a 3-halocoumarin, such as 3-bromocoumarin, with 4-carboxyphenylboronic acid using a palladium catalyst and a base. worktribe.comresearchgate.net

Another significant palladium-catalyzed method is the oxidative Heck coupling reaction. acs.org An efficient protocol has been developed for the direct synthesis of 4-arylcoumarins by reacting coumarins with arylboronic acids. acs.orgnih.govorganic-chemistry.org This atom-economic approach avoids pre-functionalization of the coumarin ring and shows good tolerance for various functional groups. organic-chemistry.org For the synthesis of 3-arylcoumarins, a modified Suzuki reaction using 3-bromocoumarin and aryl boronic MIDA esters has been optimized, employing a Pd(OAc)₂/XPhos catalytic system. worktribe.com

Multi-Component Reactions in the Synthesis of Chromen-3-yl Benzoic Acid Derivatives

Multi-component reactions (MCRs) offer an efficient and atom-economical route to complex molecular architectures in a single synthetic operation. While a direct MCR for this compound is not prominently reported, the principles are well-established in coumarin chemistry for creating diverse derivatives. For example, one-pot, three-component reactions are used to synthesize pyranocoumarins and coumarin-pyrimidine hybrids from starting materials like 4-hydroxycoumarin (B602359). cjcatal.comarabjchem.org Similarly, coumarin-thiazole derivatives have been constructed via a one-pot three-component reaction of a coumarin, an aldehyde, and thiocarbohydrazide (B147625) under microwave irradiation. arabjchem.org These methodologies highlight the potential for developing a convergent MCR to assemble the target compound from simpler precursors, such as a salicylaldehyde derivative, a phenylacetic acid derivative, and a third component.

Green Chemistry Principles and Sustainable Synthesis

The synthesis of coumarin derivatives has increasingly incorporated green chemistry principles to minimize environmental impact. researchgate.netscispace.comkjscollege.com Key strategies include the use of alternative energy sources like microwaves and ultrasound, as well as environmentally benign solvents and catalysts.

Microwave-Assisted Synthesis: Microwave irradiation significantly accelerates coumarin synthesis, often leading to higher yields in shorter reaction times compared to conventional heating. eurekaselect.commdpi.com It has been successfully applied to Knoevenagel eurekaselect.comaip.org, Pechmann mdpi.comnih.gov, and Baylis-Hillman reactions scispace.com for producing coumarin derivatives.

Ultrasound-Assisted Synthesis: Sonication is another energy-efficient technique that enhances reaction rates and yields. scirp.org It has been employed for the rapid and high-yield synthesis of 3-aryl coumarins and other derivatives under mild conditions. scirp.orgresearchgate.netiau.ir

Green Solvents and Catalysts: There is a strong trend towards replacing hazardous solvents and catalysts. Water has been used as a green solvent for the one-pot synthesis of coumarin-3-carboxylic acids. acs.org In a novel approach, waste curd water has been utilized as a biodegradable catalytic solvent under ultrasonic irradiation. eurjchem.com Ionic liquids (ILs) have also emerged as effective and often recyclable catalysts and solvents for coumarin synthesis, such as in the Pechmann condensation. cjcatal.comorganic-chemistry.orgresearchgate.netnih.gov

Mechanistic Insights into the Formation of the Chromen-3-yl Benzoic Acid System

Understanding the reaction mechanisms is crucial for optimizing synthetic routes.

For the Knoevenagel condensation , the mechanism begins with a base abstracting a proton from the active methylene compound (e.g., a phenylacetic acid derivative) to form a nucleophilic enolate. wikipedia.org This enolate then adds to the carbonyl group of salicylaldehyde. The resulting intermediate undergoes dehydration and a subsequent intramolecular esterification (lactonization), where the phenolic hydroxyl group attacks the ester or carboxylic acid carbonyl, to form the stable α-pyrone ring of the coumarin system. nih.gov

In the Palladium-Catalyzed Suzuki Coupling , the mechanism is a well-understood catalytic cycle. wikipedia.org It initiates with the oxidative addition of the 3-halocoumarin to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation, where the organic moiety from the base-activated organoboron compound (4-carboxyphenylboronic acid) is transferred to the palladium center. organic-chemistry.org The final step is reductive elimination, which forms the C-C bond between the coumarin C3 and the phenyl ring, yielding the this compound product and regenerating the Pd(0) catalyst to continue the cycle.

Derivatization Strategies and Functional Group Transformations on the this compound Scaffold

The this compound scaffold possesses multiple sites for chemical modification, allowing for the creation of diverse libraries of compounds for structure-activity relationship studies.

The most versatile handle for derivatization is the carboxylic acid group . It can be readily converted into a variety of functional groups, including:

Amides: Reaction with various amines using standard peptide coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) can generate a wide range of carboxamide derivatives. nih.gov

Esters: Esterification with different alcohols under acidic conditions or via the corresponding acid chloride provides access to numerous ester derivatives.

Acid Chlorides: Treatment with reagents like thionyl chloride (SOCl₂) converts the carboxylic acid into a highly reactive acid chloride, which is a key intermediate for synthesizing amides and esters. ias.ac.in

The coumarin core itself offers opportunities for further functionalization. The coumarin-3-carboxylic acid structure can undergo decarboxylative functionalization at the C4-position, enabling the introduction of various aryl, alkyl, or alkenyl groups. ias.ac.in Furthermore, the synthetic methods themselves provide a route to derivatives. For instance, employing substituted salicylaldehydes in a Knoevenagel condensation acs.orgnih.gov or different arylboronic acids in a Suzuki coupling allows for the systematic modification of the coumarin and phenyl rings, respectively. worktribe.com

Modifications at the Benzoic Acid Moiety

The carboxylic acid group of this compound serves as a versatile handle for a variety of chemical transformations, most notably the formation of amides and esters. These modifications are crucial for altering the polarity, solubility, and interaction of the molecule with biological targets.

The synthesis of amide derivatives is a cornerstone of medicinal chemistry, and numerous methods have been applied to this compound. A common approach involves the activation of the carboxylic acid, for instance, by converting it to the corresponding acyl chloride, followed by reaction with a primary or secondary amine. More sophisticated methods utilize peptide coupling reagents to facilitate the direct condensation of the carboxylic acid with an amine, minimizing the need for harsh reaction conditions. For example, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are frequently employed. bepls.com Solvent-free approaches using methoxysilanes as coupling agents have also been reported for the efficient formation of amide bonds from benzoic acids and various amines. nih.gov

A variety of amines can be used to generate a library of amide derivatives. For instance, reactions with substituted anilines, aliphatic amines, and heterocyclic amines lead to a diverse set of compounds with potentially different biological activities.

Table 1: Examples of Amide Derivatives of this compound This table is a representative compilation based on general amide synthesis methodologies. Specific examples for the exact parent compound may vary in the literature.

| Amine Reactant | Coupling Agent/Method | Product | Reference |

| Substituted Aniline | DCC, HOBt | N-(substituted phenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide | bepls.com |

| Benzylamine | Methoxysilanes | N-benzyl-4-(2-oxo-2H-chromen-3-yl)benzamide | nih.gov |

| Piperidine | Acyl Chloride | (4-(2-oxo-2H-chromen-3-yl)phenyl)(piperidin-1-yl)methanone | nih.gov |

| 4-Aminophenol | EDC, HOBt | N-(4-hydroxyphenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide | bepls.com |

Esterification of the benzoic acid moiety is another key modification strategy. Classical Fischer-Speier esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a viable method. researchgate.net However, to circumvent the often harsh conditions of Fischer esterification, milder methods have been developed. These include the use of solid acid catalysts like modified montmorillonite (B579905) K10 clay, which allows for solvent-free reactions. ijstr.org The reaction of the sodium salt of the benzoic acid with alkyl halides is another common approach. Furthermore, microwave-assisted esterification has been shown to be an efficient method for synthesizing substituted benzoic acid esters, often leading to higher yields and shorter reaction times. usm.my A range of alcohols, from simple alkanols to more complex polyhydric alcohols, can be utilized to generate a diverse library of ester derivatives. google.comrug.nl For instance, the O-acylation of hydroxycoumarins with substituted benzoyl chlorides in the presence of a base like triethylamine (B128534) is a well-established method for forming benzoate (B1203000) esters. mdpi.comiucr.orgnih.gov

Table 2: Examples of Ester Derivatives of this compound This table is a representative compilation based on general esterification methodologies. Specific examples for the exact parent compound may vary in the literature.

| Alcohol Reactant | Catalyst/Method | Product | Reference |

| Methanol | Modified Montmorillonite K10 | Methyl 4-(2-oxo-2H-chromen-3-yl)benzoate | ijstr.org |

| Ethanol | H2SO4 (Microwave) | Ethyl 4-(2-oxo-2H-chromen-3-yl)benzoate | usm.my |

| Benzyl alcohol | Modified Montmorillonite K10 | Benzyl 4-(2-oxo-2H-chromen-3-yl)benzoate | ijstr.org |

| 7-Hydroxycoumarin | Triethylamine | 2-oxo-2H-chromen-7-yl 4-(2-oxo-2H-chromen-3-yl)benzoate | mdpi.com |

Substitutions on the Coumarin Ring System

The coumarin nucleus is susceptible to various substitution reactions, allowing for the introduction of a wide range of functional groups that can modulate the electronic and steric properties of the molecule.

The benzene (B151609) ring of the coumarin scaffold can undergo electrophilic aromatic substitution reactions. Nitration is a common example, typically carried out using a mixture of nitric acid and sulfuric acid. chemmethod.com The position of nitration is influenced by the reaction conditions, such as temperature and the existing substituents on the coumarin ring. The resulting nitro derivatives can then be readily reduced to the corresponding amino compounds using reagents like iron in acetic acid. chemmethod.com These amino groups can be further functionalized, for example, through diazotization followed by Sandmeyer reactions or by acylation to form amides.

The pyrone ring of the coumarin system also offers sites for nucleophilic attack and condensation reactions. For instance, the 4-position of the coumarin ring, if appropriately substituted with a leaving group like a bromo or triflate group, can undergo nucleophilic substitution with various nucleophiles. nih.govnih.gov Additionally, 3-acetylcoumarin (B160212) derivatives serve as versatile precursors for various transformations. researchgate.netresearchgate.netnih.gov

Table 3: Examples of Substitutions on the Coumarin Ring System This table is a representative compilation based on general substitution methodologies for coumarin scaffolds.

| Reaction Type | Reagents | Position of Substitution | Product Type | Reference |

| Nitration | HNO3, H2SO4 | Benzene ring (e.g., C6, C8) | Nitro-coumarin derivative | chemmethod.com |

| Reduction of Nitro Group | Fe, Acetic Acid | Benzene ring (e.g., C6, C8) | Amino-coumarin derivative | chemmethod.com |

| Nucleophilic Substitution | Propargylamine on 4-bromocoumarin | C4 | 4-Aminocoumarin derivative | nih.gov |

| Michael Addition | 4-Hydroxycoumarin and α,β-unsaturated enones | C3 | Warfarin-like derivatives | beilstein-journals.org |

Heterocyclic Annulation and Scaffold Hybridization

Fusing additional heterocyclic rings onto the this compound framework is a powerful strategy for creating novel molecular architectures with potentially enhanced biological activities. This is often achieved through multi-component reactions or tandem cyclization processes.

Pyrazole-fused coumarins can be synthesized through various routes. A common method involves the reaction of a 1,3-dicarbonyl derivative of coumarin with a hydrazine (B178648) derivative. kthmcollege.ac.inorganic-chemistry.org For example, 3-acetylcoumarin can be converted to a chalcone-like intermediate which then undergoes cyclization with hydrazine to form a pyrazole (B372694) ring. kthmcollege.ac.in One-pot, multi-component reactions involving a hydrazine, a β-ketoester, an aldehyde, and a 4-hydroxycoumarin derivative have also been developed for the efficient synthesis of pyrano[2,3-c]pyrazole systems. nih.gov

1,3,4-Oxadiazole and 1,3,4-thiadiazole (B1197879) moieties can be appended to the coumarin scaffold, often starting from an acid hydrazide derivative of the benzoic acid part or a suitable functional group on the coumarin ring. For the synthesis of 1,3,4-oxadiazoles, an acid hydrazide can be cyclized with various reagents like orthoesters or carbon disulfide. uobaghdad.edu.iqnih.govnih.gov Alternatively, a one-pot synthesis can be achieved by reacting an amidoxime (B1450833) with a carboxylic acid derivative. univ.kiev.ua Similarly, 1,3,4-thiadiazole derivatives can be synthesized from thiosemicarbazide (B42300) precursors. For instance, a three-component reaction of 3-acetyl-6-methyl-2H-chromen-2-one, methyl hydrazinecarbodithioate, and a hydrazonoyl halide can yield 1,3,4-thiadiazole derivatives. nih.gov

The copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition, or "click chemistry," is a highly efficient method for constructing 1,2,3-triazole rings. nih.gov This reaction involves the coupling of an azide with a terminal alkyne. For instance, a propargylated coumarin derivative can be reacted with various organic azides to generate a library of coumarin-triazole hybrids. nih.gov The synthesis of 1,2,4-triazoles can be achieved through the reaction of hydrazines with formamide (B127407) or via multi-component reactions. organic-chemistry.orgrsc.org

Thiazole (B1198619) rings can be fused or attached to the coumarin framework using various synthetic strategies. The Hantzsch thiazole synthesis, a multi-component reaction involving a haloketone, a thiourea (B124793) or thioamide, and an aldehyde, is a classic method that can be adapted for this purpose. bepls.com Environmentally benign approaches using water as a solvent or ultrasonic irradiation have been developed. bepls.com Benzothiazole derivatives can be synthesized through the condensation of 2-aminothiophenol (B119425) with a coumarin-3-carboxylic acid or aldehyde derivative. nih.gov

Table 4: Examples of Heterocyclic Annulation and Scaffold Hybridization This table is a representative compilation based on general annulation methodologies for coumarin scaffolds.

| Heterocycle Formed | Key Reagents/Reaction Type | Product Type | Reference |

| Pyrazole | 3-Acetylcoumarin, Hydrazine | Coumarin-pyrazole hybrid | kthmcollege.ac.in |

| 1,3,4-Oxadiazole | Acid hydrazide, Cyclizing agent | Coumarin-oxadiazole hybrid | uobaghdad.edu.iqnih.gov |

| 1,3,4-Thiadiazole | 3-Acetylcoumarin, Thiosemicarbazide derivative | Coumarin-thiadiazole hybrid | nih.gov |

| 1,2,3-Triazole | Propargylated coumarin, Organic azide (Click chemistry) | Coumarin-1,2,3-triazole hybrid | nih.gov |

| Thiazole | 3-(Bromoacetyl)-2H-chromen-2-one, Thiourea, Aldehyde (Hantzsch synthesis) | Coumarin-thiazole hybrid | bepls.comresearchgate.net |

| Benzothiazole | Coumarin-3-carboxaldehyde, 2-Methylbenzothiazole, Benzyl bromide | Coumarin-benzothiazolium hybrid | researchgate.net |

Theoretical and Computational Chemistry of 4 2 Oxo 2h Chromen 3 Yl Benzoic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), are employed to determine the molecule's most stable three-dimensional arrangement and to probe its electronic characteristics, which are key to its reactivity and spectroscopic signatures.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) has become a standard method for the geometry optimization and electronic property calculation of organic molecules due to its balance of accuracy and computational cost. reddit.com For coumarin (B35378) derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is commonly used in conjunction with basis sets such as 6-31G(d,p) or the more extensive 6-311++G(d,p) to achieve reliable results. researchgate.netresearchgate.netinpressco.comnih.gov

The optimization process systematically alters the molecule's geometry to find the lowest energy conformation. For 4-(2-oxo-2H-chromen-3-yl)benzoic acid, this would involve determining the precise bond lengths, bond angles, and dihedral angles. A key structural feature of 3-arylcoumarins is the dihedral angle between the coumarin ring system and the appended phenyl ring. nih.gov In the case of this compound, this would be the angle between the coumarin plane and the benzoic acid moiety. This angle is crucial as it influences the degree of electronic conjugation between the two ring systems.

The electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. growingscience.com A smaller gap generally suggests that the molecule is more reactive and can be more easily polarized. nih.gov

| Parameter | Illustrative Value |

|---|---|

| Bond Length C=O (coumarin) | ~1.21 Å |

| Bond Length C-O (coumarin) | ~1.37 Å |

| Bond Length C-C (inter-ring) | ~1.48 Å |

| Bond Angle O=C-C (coumarin) | ~122° |

| Dihedral Angle (Coumarin-Phenyl) | ~45-60° |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -2.0 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV |

Molecular Orbital Analysis and Reactivity Descriptors (e.g., LUMO density, Fukui functions)

The frontier molecular orbitals, HOMO and LUMO, are central to understanding a molecule's reactivity. The spatial distribution of the HOMO indicates regions that are electron-rich and thus susceptible to electrophilic attack, while the LUMO density highlights electron-deficient areas prone to nucleophilic attack. nih.gov For this compound, the HOMO is typically localized on the coumarin ring and the phenyl ring, while the LUMO is often distributed over the electron-withdrawing carbonyl group of the coumarin moiety.

Fukui functions provide a more quantitative measure of local reactivity. wikipedia.org These functions describe the change in electron density at a specific point in the molecule upon the addition or removal of an electron. researchgate.netscm.com The Fukui function for nucleophilic attack (f+) identifies the most likely sites for a nucleophile to interact, while the function for electrophilic attack (f-) points to sites susceptible to electrophiles. faccts.de For coumarin derivatives, these analyses can pinpoint specific atoms on the coumarin and benzoic acid rings that are most reactive. mdpi.com

| Descriptor | Conceptual Significance |

|---|---|

| HOMO Distribution | Indicates sites for electrophilic attack (e.g., coumarin ring). |

| LUMO Distribution | Indicates sites for nucleophilic attack (e.g., carbonyl carbon). |

| Fukui Function (f+) | Quantifies susceptibility to nucleophilic attack at specific atoms. |

| Fukui Function (f-) | Quantifies susceptibility to electrophilic attack at specific atoms. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. bioinformaticsreview.com MD simulations provide detailed information on the conformational dynamics and interactions of a molecule with its environment, such as a solvent or a biological macromolecule. For this compound, MD simulations can be performed to understand its behavior in different solvents, which is crucial for predicting its solubility and stability. acs.orgresearchgate.net

A typical MD simulation involves defining a simulation box containing the molecule of interest and solvent molecules (e.g., water). nih.gov The interactions between all atoms are described by a force field, such as OPLS-AA for organic molecules. The system is then allowed to evolve over time by solving Newton's equations of motion. Analysis of the simulation trajectory can reveal stable conformations, intermolecular interactions (like hydrogen bonds), and dynamic properties. nih.gov For instance, a 100 ns simulation can assess the stability of the molecule's conformation over time. tandfonline.com

Conformational Analysis and Potential Energy Surface Exploration

The biological activity and physical properties of a molecule are often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers between them. A powerful tool for this is the exploration of the potential energy surface (PES). chemrxiv.org

A relaxed PES scan can be performed by systematically varying a specific degree of freedom, such as a dihedral angle, while optimizing the rest of the molecular geometry at each step. uni-muenchen.deq-chem.comresearchgate.netjoaquinbarroso.com For this compound, a key conformational coordinate is the dihedral angle between the coumarin and benzoic acid rings. By scanning this angle, one can identify the most stable rotational conformers and the energy barriers to their interconversion. This information is critical for understanding how the molecule might adapt its shape to fit into a binding site of a biological target.

Computational Prediction of Spectroscopic Signatures (e.g., NMR chemical shifts)

Computational methods can predict various spectroscopic properties, which can be invaluable for the structural elucidation of newly synthesized compounds. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a prominent example. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors. gaussian.comyoutube.com

The calculated shielding tensors can be converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). github.io Comparing the predicted ¹H and ¹³C NMR spectra with experimental data can help to confirm the molecular structure and assign specific resonances to individual atoms. researchgate.net For this compound, this would involve calculating the chemical shifts for all hydrogen and carbon atoms in the molecule.

| Carbon Atom | Illustrative Predicted Chemical Shift (ppm) |

|---|---|

| C=O (coumarin) | ~160-165 |

| C-O (coumarin) | ~150-155 |

| C-3 (coumarin) | ~125-130 |

| C-4 (coumarin) | ~140-145 |

| C=O (benzoic acid) | ~165-170 |

| C-ipso (benzoic acid) | ~130-135 |

Advanced Chemoinformatic Approaches for Scaffold Analysis

Chemoinformatics employs computational methods to analyze chemical data, often in the context of drug discovery and development. For the coumarin scaffold, which is considered a "privileged structure" in medicinal chemistry, chemoinformatic techniques are widely used. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of chemoinformatics. nih.gov QSAR models attempt to correlate the chemical structure of a series of compounds with their biological activity using statistical methods like multiple linear regression. eurekaselect.com These models use molecular descriptors, which are numerical representations of a molecule's properties, to build a mathematical equation that can predict the activity of new, unsynthesized compounds. nih.gov For coumarin derivatives, QSAR studies have been employed to model various activities, including antioxidant and anticancer effects. These analyses can identify key structural features of the this compound scaffold that are important for a particular biological function.

Molecular Interaction Studies of 4 2 Oxo 2h Chromen 3 Yl Benzoic Acid in Model Systems

Enzyme Inhibition Kinetics and Mechanisms in Cell-Free Systems (e.g., acetylcholinesterase, α-amylase)

Research into the enzyme inhibition properties of coumarin (B35378) and benzoic acid derivatives has highlighted their potential to modulate the activity of key enzymes such as acetylcholinesterase (AChE) and α-amylase. While direct kinetic studies on 4-(2-oxo-2H-chromen-3-yl)benzoic acid are not extensively detailed in the available literature, the inhibitory activities of its parent compounds and related derivatives provide a basis for understanding its potential mechanisms of action.

Acetylcholinesterase, a critical enzyme in the cholinergic nervous system, is a primary target for the development of therapies for neurodegenerative diseases like Alzheimer's disease. nih.gov The inhibition of AChE prevents the breakdown of the neurotransmitter acetylcholine, thereby enhancing cholinergic transmission. nih.gov Studies on various benzoic acid derivatives have demonstrated their ability to inhibit AChE, with inhibition constants (Ki) ranging from the micromolar to millimolar range. semanticscholar.orgnih.gov The inhibitory potency is often influenced by the nature and position of substituents on the benzoic acid ring. researchgate.net For instance, some hydroxybenzoic acids have been shown to act as reversible, non-covalent inhibitors of AChE. mdpi.com

Similarly, α-amylase, a key enzyme in carbohydrate metabolism, is a target for the management of type 2 diabetes. frontiersin.org Inhibition of α-amylase can slow down the digestion of starches, leading to a reduction in postprandial blood glucose levels. nih.gov Phenolic acids, including benzoic acid derivatives, have been identified as inhibitors of α-amylase. nih.gov The inhibitory effect is often attributed to the interaction of the carboxyl group and hydroxyl groups with the active site of the enzyme. nih.govnih.gov The structure-activity relationship studies of benzoic acid derivatives have shown that the position and number of hydroxyl groups on the benzene (B151609) ring can significantly impact their α-amylase inhibitory activity. nih.govnih.gov

Investigation of Binding Modes and Active Site Interactions via Molecular Docking

Molecular docking simulations have been instrumental in predicting the binding modes and interactions of coumarin and benzoic acid derivatives with the active sites of acetylcholinesterase and α-amylase. These computational studies provide valuable insights into the specific amino acid residues involved in the binding and the types of interactions that stabilize the enzyme-ligand complex.

For acetylcholinesterase, the active site is located at the bottom of a deep and narrow gorge and is comprised of a catalytic anionic site (CAS) and a peripheral anionic site (PAS). nih.govacgpubs.org Docking studies of various inhibitors have shown that interactions with key residues such as Trp84 in the CAS are crucial for binding. acgpubs.org For coumarin-based inhibitors, the coumarin moiety often engages in π–π stacking interactions with aromatic residues in the active site gorge. nih.gov The orientation of the ligand and the specific interactions are highly dependent on the substituents on the coumarin and any linked moieties. nih.govresearchgate.net

In the case of α-amylase, the active site contains several conserved acidic residues that are critical for catalysis. researchgate.net Molecular docking studies of benzoic acid derivatives have revealed that hydrogen bonding and hydrophobic interactions are the primary forces driving the binding. nih.govnih.gov The carboxyl group of the benzoic acid can form hydrogen bonds with amino acid residues in the active site, while the aromatic ring can engage in hydrophobic interactions. nih.gov The specific binding mode can be influenced by the presence and position of other functional groups on the benzoic acid ring. nih.gov

Table 1: Key Amino Acid Residues Involved in the Binding of Coumarin and Benzoic Acid Derivatives to Target Enzymes (Based on Molecular Docking Studies of Related Compounds)

| Enzyme | Key Interacting Residues | Type of Interaction |

| Acetylcholinesterase | Trp84, Tyr121, Phe330, Tyr334 | π-π stacking, Hydrogen bonding, Hydrophobic interactions |

| α-Amylase | Asp197, Glu233, Asp300, His201 | Hydrogen bonding, Hydrophobic interactions |

Thermodynamic Characterization of Enzyme-Ligand Interactions (e.g., Isothermal Titration Calorimetry)

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction between a ligand and a protein. frontiersin.orgnih.gov This includes the determination of the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction. nih.gov

Protein-Ligand Binding Affinity Characterization with Model Proteins (e.g., Human Serum Albumin)

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of a wide variety of endogenous and exogenous compounds, including many drugs. nih.govmdpi.commdpi.com The binding of a compound to HSA can significantly influence its pharmacokinetic and pharmacodynamic properties. nih.gov

Studies on the interaction of coumarin and benzoic acid derivatives with HSA have shown that these compounds can bind to the protein with varying affinities. nih.govnih.govsemanticscholar.org The binding is often characterized by fluorescence quenching experiments, where the intrinsic fluorescence of HSA's tryptophan residues is quenched upon ligand binding. nih.govnih.gov

Binding Site Localization and Molecular Recognition

HSA has two primary drug-binding sites, known as Sudlow's site I (in subdomain IIA) and site II (in subdomain IIIA). nih.govmdpi.com The binding of coumarin and benzoic acid derivatives to HSA has been investigated to determine their preferred binding location. acs.org The binding of many coumarins has been shown to occur in subdomain IIA, which is also the binding site for many other drugs. nih.gov The interaction is typically driven by a combination of hydrophobic interactions, hydrogen bonds, and van der Waals forces. nih.gov The aromatic nature of the coumarin and benzoic acid moieties facilitates hydrophobic interactions with the nonpolar residues within the binding pocket of HSA. nih.gov

Table 2: Binding Parameters of Coumarin and Benzoic Acid Derivatives with Human Serum Albumin (HSA)

| Compound Type | Binding Constant (Ka) (M⁻¹) | Primary Binding Site | Predominant Interactions |

| Coumarin Derivatives | 10⁴ - 10⁵ | Subdomain IIA (Site I) | Hydrophobic, Hydrogen Bonding |

| Benzoic Acid Derivatives | 10³ - 10⁴ | Subdomain IIA (Site I) & IIIA (Site II) | Electrostatic, Hydrogen Bonding |

Note: The data presented is a general range based on studies of various coumarin and benzoic acid derivatives and may not be specific to this compound.

Influence of Ligand Modifications on Binding Characteristics

The binding affinity of coumarin derivatives to HSA is significantly influenced by the nature and position of substituents on the coumarin ring. nih.gov The addition of polar groups, such as hydroxyl, amino, or carboxylic acids, at the C-3 position of the coumarin scaffold has been shown to increase the binding affinity to HSA. nih.gov For example, a carboxylic acid group at C-3 can enhance binding through electrostatic interactions and hydrogen bonding with the amino acid residues in the binding site. nih.gov Conversely, modifications at other positions, such as C-6 and C-7, with nonpolar groups can also increase binding affinity through enhanced hydrophobic interactions. nih.gov These structure-activity relationships are crucial for understanding how modifications to the this compound molecule could modulate its binding to HSA and, consequently, its pharmacokinetic profile. researchgate.net

DNA/RNA Interaction Mechanisms and Binding Studies

The interaction of small molecules with nucleic acids is a key area of research in the development of new therapeutic agents. While specific studies on the interaction of this compound with DNA or RNA are limited, research on related coumarin derivatives suggests potential modes of interaction.

Studies on coumarin derivatives have indicated that they can bind to DNA, although the specific binding mode and affinity can vary depending on the structure of the compound. nih.gov Some coumarins have been shown to interact with DNA through intercalation, where the planar aromatic ring system inserts between the base pairs of the DNA double helix. Other potential modes of interaction include groove binding, where the molecule fits into the major or minor groove of the DNA. The presence of substituents can influence the preferred binding mode and the stability of the DNA-ligand complex. Further research is needed to specifically elucidate the DNA and RNA binding properties of this compound.

Supramolecular Assembly and Host-Guest Chemistry

The molecular architecture of this compound, featuring a planar coumarin ring system linked to a benzoic acid moiety, provides multiple sites for non-covalent interactions. These interactions are fundamental to its ability to form ordered supramolecular structures through self-assembly and to participate in host-guest complexation. The interplay of hydrogen bonding and π-π stacking interactions are the primary driving forces governing these phenomena.

Supramolecular Self-Assembly

In the solid state and in concentrated solutions, this compound molecules can self-assemble into well-defined architectures. This process is directed by specific, directional intermolecular forces.

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. A ubiquitous and highly stable supramolecular synthon formed by carboxylic acids is the centrosymmetric dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds. This interaction is a dominant feature in the crystal packing of benzoic acid derivatives. In addition to this primary interaction, weaker C-H···O hydrogen bonds involving the aromatic C-H groups and the carbonyl oxygen atoms of the coumarin lactone and the carboxylic acid can further stabilize the extended structure, often leading to the formation of complex three-dimensional networks.

π-π Stacking Interactions: The extensive aromatic system of the coumarin core is prone to π-π stacking interactions, which play a crucial role in the organization of molecules in the solid state. Crystallographic studies of structurally related 3-carboxy and 3-amido coumarin derivatives reveal that the molecules often associate through parallel displaced π-stacking. In these arrangements, the benzenoid ring of one molecule interacts with the lactone ring of a neighboring molecule. The intercentroid distances for these interactions are typically in the range of 3.6 to 4.1 Å, indicating significant orbital overlap. In some related coumarin structures, these π-π interactions mediate the formation of supramolecular chains.

The table below summarizes key intermolecular interaction parameters observed in compounds structurally related to this compound, providing insight into the expected self-assembly behavior.

| Interacting Molecules/Fragments | Interaction Type | Key Parameters | Reference Compound |

| Carboxylic Acid - Carboxylic Acid | O-H···O Hydrogen Bond | Formation of centrosymmetric dimers | 4-hydroxybenzoic acid |

| C-H - C=O | C-H···O Hydrogen Bond | Formation of inversion dimers and extended networks | 2-Oxo-2H-chromen-4-yl 4-ethylbenzoate |

| Coumarin Ring - Coumarin Ring | π-π Stacking | Centroid-centroid distance: ~3.614 Å | N-(2-Oxo-2H-chromen-3-yl)benzamide |

| Benzenoid Ring - Lactone Ring | Parallel Displaced π-π Stacking | Mean interplanar distance: 3.385 - 3.67 Å | 3-Carboxy Coumarin Derivatives |

| Benzenoid Ring - Lactone Ring | Parallel Displaced π-π Stacking | Mean intercentroid distance: 3.679 - 4.081 Å | 3-Carboxy Coumarin Derivatives |

Host-Guest Chemistry

The distinct hydrophobic (coumarin) and hydrophilic (benzoic acid) regions of this compound make it an ideal guest molecule for various macrocyclic hosts, most notably cyclodextrins (CDs). Cyclodextrins are toroidal oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, capable of encapsulating guest molecules.

The formation of an inclusion complex between a coumarin derivative and a cyclodextrin is driven primarily by hydrophobic interactions. The nonpolar 3-arylcoumarin portion of the molecule is expected to be encapsulated within the hydrophobic cavity of the cyclodextrin, displacing high-energy water molecules and leading to a more stable thermodynamic state. The polar carboxylic acid group typically remains positioned at or near the wider rim of the cyclodextrin, where it can interact with the hydroxyl groups of the host or the bulk aqueous solvent.

This encapsulation can significantly alter the physicochemical properties of the guest molecule. For instance, the inclusion of coumarin derivatives in β-cyclodextrin has been shown to enhance their aqueous solubility and modify their photochemical and biological activities. The formation of such host-guest complexes is a dynamic equilibrium process, characterized by a specific binding or association constant (Ka).

The table below details examples of host-guest systems involving coumarin derivatives, illustrating the principles of their interaction with cyclodextrin hosts.

| Host Molecule | Guest Molecule (or structural class) | Primary Driving Interactions | Potential Outcomes of Complexation |

| β-Cyclodextrin (β-CD) | 3-Arylcoumarin derivatives | Hydrophobic interactions, van der Waals forces | Decreased cytotoxicity, altered bioactivity |

| β-Cyclodextrin (β-CD) | Substituted Coumarin | Hydrophobic interactions, Intramolecular Charge Transfer (ICT) modulation | Development of selective fluorescent sensors |

| β-Cyclodextrin (β-CD) | Coumarin 6 | Hydrophobic interactions | Formation of stable host-guest complexes in polar solvents |

| Heptakis(2,6-di-O-methyl)-β-cyclodextrin (DM-β-CD) | Phenol (model guest) | van der Waals interactions, Hydrogen bonds | Increased complex stability compared to unmodified β-CD |

Structure Interaction Relationship Sir Principles for 4 2 Oxo 2h Chromen 3 Yl Benzoic Acid Derivatives

Theoretical Frameworks for Elucidating Structure-Interaction Relationships

The primary theoretical framework for understanding the SIR of coumarin (B35378) derivatives is the Quantitative Structure-Activity Relationship (QSAR) model. nih.govnih.gov QSAR studies are computational and mathematical methodologies that aim to establish a correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com These models are built on the principle that the structural features of a molecule, such as its electronic properties, hydrophobicity, and steric effects, dictate its interaction with a receptor and thus its activity.

For coumarin derivatives, QSAR analyses have been successfully employed to develop models that can predict their anticancer and antioxidant activities. nih.govnih.gov These models typically involve calculating a wide range of molecular descriptors for a set of compounds with known activities. nih.gov Through statistical methods like Multiple Linear Regression (MLR) and Genetic Algorithms (GA), a mathematical equation is generated that links a selection of these descriptors to the observed biological response (e.g., IC₅₀ values). nih.govresearchgate.nettandfonline.com The resulting QSAR models can then be used to predict the activity of newly designed compounds, thereby guiding the synthesis of more potent analogues and reducing the time and cost associated with drug discovery. nih.gov

Key findings from QSAR studies on related coumarin structures indicate that inhibitory activity is often strongly related to descriptors such as the dipole moment and the number of hydrogen bond donors. researchgate.net The reliability and predictive power of these models are rigorously tested through internal and external validation methods. nih.govtandfonline.comtandfonline.com

Computational Approaches for Predicting Interaction Modalities

Computational chemistry provides powerful tools for predicting how derivatives of 4-(2-oxo-2H-chromen-3-yl)benzoic acid might bind to a biological target. Molecular docking is a principal technique used to simulate the interaction between a small molecule (ligand) and a macromolecule (receptor), predicting the preferred orientation and binding affinity. researchgate.netrsc.orgresearchgate.net

Docking studies on various coumarin derivatives have been instrumental in elucidating their binding modes with numerous protein targets, including protein kinases, acetylcholinesterase (AChE), and proteases. researchgate.netnih.govresearchgate.net These simulations can identify key intermolecular interactions, such as:

Hydrogen Bonds: The carbonyl group of the coumarin ring and the carboxylic acid of the benzoic acid moiety are common hydrogen bond acceptors, while hydroxyl substituents can act as donors. nih.gov For instance, the ester oxygen atom of a coumarin derivative was shown to form hydrogen bonds with Thr1010 in the active site of xanthine (B1682287) oxidase. nih.gov

π-π Stacking: The aromatic rings of the coumarin and benzoate (B1203000) systems frequently engage in π-π stacking interactions with aromatic amino acid residues like tryptophan (Trp), tyrosine (Tyr), and phenylalanine (Phe) in the receptor's binding pocket. nih.govnih.gov

Beyond docking, Density Functional Theory (DFT) calculations are used to investigate the electronic properties of these molecules, such as their HOMO-LUMO energy gaps, which provide insights into their reactivity and stability. tandfonline.comresearchgate.netmdpi.com Molecular dynamics (MD) simulations can further refine the docked poses, providing a dynamic view of the ligand-receptor complex and assessing its stability over time. researchgate.net

Impact of Substituent Effects on Molecular Recognition

The specific substituents on the this compound scaffold profoundly influence its molecular recognition properties. The nature, position, and size of these substituents can alter the electronic distribution, steric profile, and hydrogen-bonding capacity of the molecule.

Hydroxyl Groups: The presence and number of hydroxyl groups are often correlated with antioxidant activity, as they can act as radical scavengers. nih.gov In enzyme inhibition, a hydroxyl group can serve as a crucial hydrogen bond donor or acceptor. For example, the 6-hydroxyl group of esculetin (B1671247) was found to be critical for its high affinity towards xanthine oxidase due to its interaction with the E802 residue. nih.gov

Electron-Withdrawing and Donating Groups: Electron-withdrawing groups, such as nitro (NO₂) or acetate (B1210297) groups, on the coumarin ring have been shown to favor antifungal activity. mdpi.com In another study, benzamide (B126) derivatives with electron-withdrawing substitutions on the side chain showed enhanced antioxidant activity. nih.gov Conversely, the introduction of different substituents on a benzoate ring can dramatically alter binding affinity and dihedral angles relative to the coumarin plane. nih.gov

Alkyl and Aryl Groups: The introduction of bulky cycloalkyl groups at the C-3 position can significantly alter molecular conformation and increase the localized character of H-bond acceptors, while π-π stacking interactions may become negligible. mdpi.com The nature of aryl substitution can also dictate selectivity between enzyme isoforms. For instance, 3-phenyl substitution on a coumarin ring was found to enhance MAO-B inhibition, whereas 4-phenyl substitution was more effective for MAO-A inhibition. researchgate.net The length of alkyl chains can also be critical; shorter alkyl chains on certain coumarin hybrids exhibited better therapeutic effects. rsc.orgnih.gov

Stereochemical Considerations in Molecular Interactions

Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of biological activity. Since biological receptors (e.g., enzymes, proteins) are themselves chiral, they often exhibit stereoselectivity, interacting preferentially with one stereoisomer over another.

For derivatives of this compound, the introduction of chiral centers can lead to enantiomers or diastereomers with markedly different biological profiles. Research on related chiral compounds has shown that stereochemistry can have a crucial impact on drug action. nih.gov For example, in a study of 3-Br-acivicin isomers, only the natural (5S, αS) isomers displayed significant antiplasmodial activity, while their enantiomers and diastereoisomers were significantly less potent or inactive. nih.gov This difference was attributed to stereoselective recognition by cellular uptake transporters and, to a lesser extent, by the target enzyme. nih.gov

The specific 3D orientation of functional groups determines the ability of a molecule to form productive interactions within a binding site. An incorrect stereochemical configuration can introduce steric clashes or place key interacting groups in suboptimal positions, preventing effective binding. Therefore, when designing and synthesizing derivatives of this compound that contain stereocenters, controlling and defining the stereochemistry is paramount to achieving the desired biological interaction.

Rational Design Principles for Modulating Interactions

Rational design leverages the theoretical and computational principles of SIR to create novel molecules with enhanced potency, selectivity, and pharmacokinetic properties. For derivatives of this compound, this involves a cycle of design, synthesis, and testing informed by an understanding of the target structure and known SAR.

One key strategy is structure-based drug design , which uses computational docking of a lead compound into the 3D structure of a target protein to guide modifications. nih.gov By analyzing the predicted binding mode, chemists can design new analogues with substituents that are expected to form additional favorable interactions (e.g., new hydrogen bonds or hydrophobic contacts) or to displace unfavorable elements (e.g., water molecules from the active site). nih.gov

Another approach is molecular hybridization , which involves combining the this compound scaffold with other known pharmacophores to create a single hybrid molecule with potentially dual or synergistic activity. rsc.orgnih.gov For example, novel 2-(substituted-2H-chromen-3-yl)-5-aryl-1H-imidazoles were rationally designed based on proven pharmacophore analogues for cancer. rsc.org

Scaffold hopping is another advanced strategy where the core coumarin-benzoic acid structure might be replaced by a different chemical scaffold that maintains the same 3D arrangement of key interaction points. This was successfully used in the design of potent DPP-4 inhibitors, starting from a natural product and using 3D molecular similarity methods to achieve a 7400-fold boost in potency. nih.gov These design principles allow for the modulation of interactions in a targeted manner, aiming to optimize the compound's fit and affinity for its biological target. nih.gov

Chemical Reactivity and Transformation Pathways of 4 2 Oxo 2h Chromen 3 Yl Benzoic Acid

Oxidation and Reduction Reactions of the Chromen-3-yl Benzoic Acid Core

The coumarin (B35378) nucleus and the appended benzoic acid moiety present several sites susceptible to oxidation and reduction. The electron-rich aromatic rings can undergo oxidative transformations, while the lactone and carboxylic acid groups can be targeted by reducing agents.

Studies on related 3-phenylcoumarin (B1362560) derivatives have shown that they can undergo oxidative metabolism. For instance, certain 3-phenylcoumarins are known to be hydroxylated, indicating the susceptibility of the aromatic rings to oxidation. nih.govnih.gov While specific studies on the laboratory-controlled oxidation of 4-(2-oxo-2H-chromen-3-yl)benzoic acid are not extensively documented, analogies can be drawn from the behavior of similar compounds. Strong oxidizing agents would likely lead to the degradation of the molecule, potentially cleaving the coumarin ring. Milder conditions might allow for the hydroxylation of the aromatic rings. Some 3-aryl coumarin derivatives containing hydroxyl groups have demonstrated notable antioxidant activity, which is linked to their ability to undergo oxidation and scavenge reactive oxygen species. nih.gov

Reduction reactions would likely target the α,β-unsaturated system of the coumarin lactone. Catalytic hydrogenation, for example, could reduce the C3-C4 double bond to yield a 3,4-dihydrocoumarin derivative. More aggressive reducing agents might lead to the opening of the lactone ring. The carboxylic acid group can also be reduced to a primary alcohol under appropriate conditions, for example, using borane (B79455) complexes.

Table 1: Potential Oxidation and Reduction Reactions

| Reaction Type | Reagent/Condition | Potential Product(s) | Notes |

|---|---|---|---|

| Oxidation | Mild Oxidizing Agent | Hydroxylated derivatives | Hydroxylation could occur on either the coumarin or benzoic acid ring. |

| Strong Oxidizing Agent | Degradation products | Cleavage of the coumarin ring is possible. | |

| Reduction | Catalytic Hydrogenation (H₂/Pd) | 4-(3,4-dihydro-2-oxo-2H-chromen-3-yl)benzoic acid | Selective reduction of the C3-C4 double bond. |

| Strong Reducing Agent (e.g., LiAlH₄) | Ring-opened diol | Reduction of both the lactone and carboxylic acid. |

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of this compound is primarily governed by the lactone ring of the coumarin scaffold. Under basic conditions, the ester linkage is susceptible to hydrolysis, leading to the opening of the lactone ring. scirp.org This reaction initially forms the corresponding salt of a (Z)-2-(carboxymethoxy)cinnamic acid derivative, which can then isomerize to the more stable (E)-isomer. researchgate.net

In an aqueous medium, coumarin itself undergoes hydrolysis to yield o-coumaric acid. researchgate.net For coumarin-3-carboxylic acids, this hydrolysis is a key step in some synthetic transformations, where the initial Michael addition is followed by decarboxylation and ring-opening. ias.ac.inrsc.org The rate of hydrolysis is dependent on pH and temperature, with higher pH and elevated temperatures accelerating the degradation. nih.gov

Table 2: Hydrolytic Degradation Products

| Condition | Intermediate Product | Final Product (after acidification) |

|---|

Photochemical Transformations and Photo-Reactivity Studies

Coumarins are well-known for their photochemical reactivity, often undergoing [2+2] cycloadditions upon irradiation with UV light to form cyclobutane (B1203170) dimers. While specific photochemical studies on this compound are limited, the general behavior of coumarins suggests that it would likely undergo photodimerization. The substitution at the 3-position can influence the regioselectivity and stereoselectivity of the dimerization.

Furthermore, the presence of the benzoic acid moiety could potentially lead to other photochemical pathways, such as photo-decarboxylation or intramolecular cyclizations, although these are less commonly observed for this class of compounds. Some studies have investigated the fluorescence quenching of coumarin-3-carboxylic acids by metal ions, indicating their potential use in photosensitive applications. biocrick.com

Acid-Base Properties and Protonation Equilibria

This compound possesses two primary acidic sites: the carboxylic acid group and the phenolic hydroxyl group that is formed upon hydrolysis of the lactone. The carboxylic acid is the more acidic of the two. For the related coumarin-3-carboxylic acid, the pKa of the carboxylic acid is around 4.11. researchgate.netnih.gov The phenolic hydroxyl group that would be present in the ring-opened form has a pKa of approximately 9.60. researchgate.net

In solution, the protonation equilibrium will be dependent on the pH. At physiological pH, the carboxylic acid group will be predominantly deprotonated, existing as the carboxylate anion. The lactone oxygen of the coumarin ring can be protonated under strongly acidic conditions, which can activate the molecule towards nucleophilic attack.

Table 3: Acid-Base Properties

| Functional Group | Approximate pKa | Predominant form at pH 7.4 |

|---|---|---|

| Benzoic Acid | ~4 | Deprotonated (carboxylate) |

Reactions with Electrophiles and Nucleophiles

The chemical reactivity of this compound with electrophiles and nucleophiles is rich and varied due to the multiple reactive sites within the molecule.

Reactions with Electrophiles: Electrophilic aromatic substitution can occur on both the coumarin ring and the 3-phenyl substituent. The coumarin ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the deactivating effect of the lactone. However, reactions such as nitration and bromination have been reported for related coumarin derivatives. niscpr.res.in The position of substitution will be directed by the existing substituents. For the coumarin nucleus, electrophilic attack is often directed to the C6 and C8 positions.

Reactions with Nucleophiles: The α,β-unsaturated system in the coumarin ring is a prime target for nucleophilic attack. Michael addition (conjugate addition) of nucleophiles typically occurs at the C4 position. A wide range of nucleophiles, including amines, thiols, and carbanions, can react with coumarin-3-carboxylic acid derivatives in this manner. ias.ac.inrsc.orgresearchgate.net These reactions are often followed by decarboxylation. ias.ac.inresearchgate.net

The carbonyl carbon (C2) of the lactone is also an electrophilic center and can be attacked by strong nucleophiles, leading to ring-opening. The carboxylic acid group can be converted to other functionalities, such as esters or amides, through reactions with nucleophiles after activation (e.g., conversion to an acid chloride). sciensage.info

Table 4: Reactivity with Electrophiles and Nucleophiles

| Reagent Type | Reaction Type | Position of Attack | Common Products |

|---|---|---|---|

| Electrophile (e.g., HNO₃/H₂SO₄) | Electrophilic Aromatic Substitution | C6, C8 of coumarin ring or ortho/meta to carboxyl on benzoic acid | Nitro-substituted derivatives |

| Nucleophile (e.g., R-NH₂) | Michael Addition | C4 | 3,4-Dihydrocoumarin adducts |

| Nucleophile (e.g., R-OH, DCC) | Esterification | Carboxylic acid group | Ester derivatives |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(2-oxo-2H-chromen-3-yl)benzoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling reactions between coumarin derivatives and benzoic acid precursors. Key reagents include oxidizing agents (e.g., potassium permanganate for hydroxylation) and nucleophiles (e.g., sodium methoxide for ester hydrolysis). Reaction conditions such as solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and pH (controlled via aqueous workup) critically impact yield. For example, acidic conditions may stabilize intermediates during cyclization, while elevated temperatures accelerate kinetics but risk decomposition .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- NMR : H and C NMR confirm regiochemistry (e.g., coupling constants for olefinic protons in coumarin).

- IR : Stretching frequencies for carbonyl (C=O, ~1700 cm) and hydroxyl (O-H, ~2500–3000 cm) groups.

- Chromatography :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254–280 nm) optimize purity assessment.

- TLC : Silica gel plates (ethyl acetate/hexane eluent) monitor reaction progress .

Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?

- Methodological Answer : Recrystallization using ethanol/water mixtures (7:3 v/v) achieves high purity by exploiting solubility differences. For column chromatography, silica gel (60–120 mesh) with gradient elution (hexane → ethyl acetate) separates polar byproducts. Centrifugation or filtration removes insoluble impurities, while TLC (R = 0.3–0.5) verifies fraction homogeneity .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?

- Methodological Answer : X-ray crystallography provides bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds between carboxylic acid groups). For example, a study on 2-oxo-2H-chromen-4-yl 4-methoxy-benzoate revealed a planar coumarin ring (mean deviation = 0.004 Å) and a dihedral angle of 85.2° between coumarin and benzoate moieties. Data refinement (R-factor < 0.066) and high data-to-parameter ratios (>13:1) ensure reliability. Crystallization in DMSO/water (1:1) at 298 K optimizes crystal growth .

Q. What computational strategies predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap ≈ 4.2 eV), indicating electrophilic reactivity at the coumarin C3 position. Molecular docking (AutoDock Vina) evaluates binding affinity with biological targets (e.g., COX-2 enzyme). Solvation models (PCM) simulate aqueous stability, while Hirshfeld surface analysis maps non-covalent interactions .

Q. How can researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer : Polymorphism or residual solvents (e.g., DMF) may cause melting point variations. Recrystallization from different solvents (e.g., acetone vs. methanol) isolates stable polymorphs. Spectral inconsistencies (e.g., H NMR splitting) are resolved by variable-temperature NMR or deuteration. Cross-validation with high-resolution mass spectrometry (HRMS) confirms molecular integrity .

Q. What in vitro assays are suitable for evaluating the enzyme inhibitory potential of this compound?

- Methodological Answer :

- Kinase Inhibition : Fluorescence-based assays (e.g., ADP-Glo™) measure ATPase activity.

- Antioxidant Activity : DPPH radical scavenging (IC ≈ 12 µM) and FRAP assays.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) with dose-response curves (24–72 hr exposure).

- Positive controls (e.g., gallic acid for antioxidants) and negative controls (DMSO vehicle) validate results. IC values are calculated using nonlinear regression (GraphPad Prism) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.